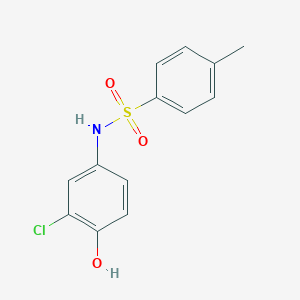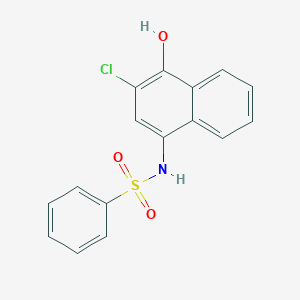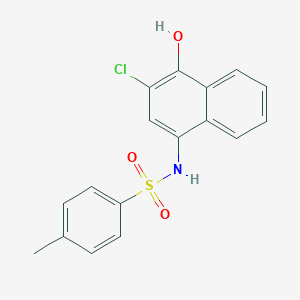
2-(2-Bromo-4-fluorophenyl)acetamide
Übersicht
Beschreibung
2-(2-Bromo-4-fluorophenyl)acetamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that belongs to the class of aromatic amides. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 2-(2-Bromo-4-fluorophenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to interact with specific receptors in the brain and peripheral tissues, which can lead to the activation or inhibition of various cellular processes.
Biochemical and physiological effects:
Studies have shown that 2-(2-Bromo-4-fluorophenyl)acetamide can exert a wide range of biochemical and physiological effects in the body. It has been shown to possess potent anti-inflammatory properties, which can help reduce inflammation and pain associated with various diseases. This compound has also been shown to possess anticonvulsant properties, which can help prevent seizures in individuals with epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2-Bromo-4-fluorophenyl)acetamide in lab experiments offers several advantages. It is a relatively stable compound that can be easily synthesized and purified. It also possesses a wide range of biological activities, which makes it a useful tool for studying various cellular processes. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Bromo-4-fluorophenyl)acetamide. One potential area of interest is the development of new drug candidates based on this compound. Researchers are currently exploring the use of this compound as a potential treatment for various diseases such as cancer and inflammation. Another area of interest is the study of the mechanism of action of this compound, which could help identify new targets for drug development. Finally, researchers are also interested in exploring the potential use of this compound as a tool for studying various cellular processes in the body.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-fluorophenyl)acetamide has numerous applications in scientific research, particularly in the field of medicinal chemistry. It has been extensively studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
2-(2-bromo-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H7BrFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) |
InChI-Schlüssel |
GEUWZXPDLYZIIR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

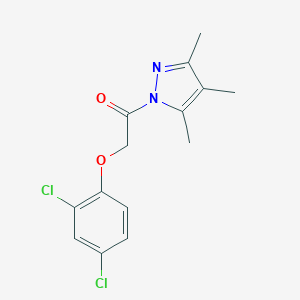
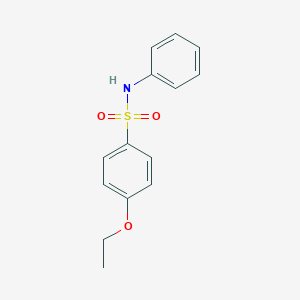

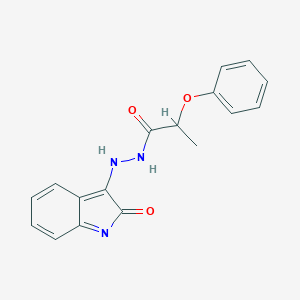
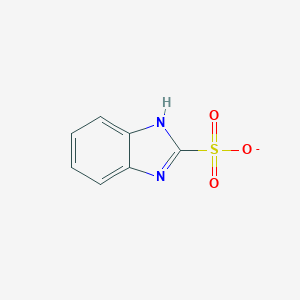

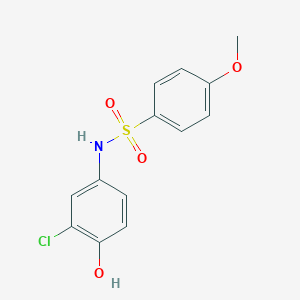

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)
